4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 866018-85-1
Cat. No.: VC5300041
Molecular Formula: C17H12N4S
Molecular Weight: 304.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866018-85-1 |
|---|---|
| Molecular Formula | C17H12N4S |
| Molecular Weight | 304.37 |
| IUPAC Name | 4-phenyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)14-6-2-1-3-7-14)13-8-9-15-12(11-13)5-4-10-18-15/h1-11H,(H,20,22) |
| Standard InChI Key | RYBRJJQHBOLEJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(C=C3)N=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 4-phenyl-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, reflects its core structure: a 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and quinolin-6-yl groups, respectively, and a thiol (-SH) group at position 3. Key physicochemical properties are summarized below:
The quinolin-6-yl group introduces aromatic π-stacking potential, while the triazole-thiol moiety enables hydrogen bonding and metal coordination, critical for enzyme inhibition . X-ray crystallography of analogous triazole-thiols reveals planar triazole rings with dihedral angles <10° relative to adjacent aryl groups, suggesting strong conjugation and stability .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Quinoline Substitution: Electron-withdrawing groups (e.g., -F, -CF₃) at the quinoline 6-position enhance antimicrobial potency by improving membrane permeability .
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Triazole-Thiol Tautomerism: The thione-thiol equilibrium influences solubility and target binding. Thiol forms dominate in physiological pH, facilitating covalent interactions with cysteine residues in enzymes .
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N4 Substitution: Bulky aryl groups (e.g., phenyl) at N4 improve metabolic stability by shielding the triazole ring from oxidative degradation .
Challenges and Future Directions
Despite its promise, further studies are needed to:
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Elucidate the compound’s pharmacokinetic profile, including absorption, distribution, and CYP450 interactions.
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Optimize solubility through prodrug strategies (e.g., thioether prodrugs) or formulation with cyclodextrins .
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Explore synergistic effects with existing antimicrobials to combat resistance .
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